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Compound of Interest

Compound Name: Antiquorin

Cat. No.: B1630679

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the in vivo antitumor effects of Antiquorin (Tiliacorinine) against
cholangiocarcinoma (CCA), benchmarked against the standard chemotherapeutic agent,
Gemcitabine. This analysis is supported by experimental data from preclinical xenograft
models.

Comparative Efficacy of Antiquorin vs. Gemcitabine
in Cholangiocarcinoma Xenograft Models

The following table summarizes the quantitative outcomes of in vivo studies evaluating the
antitumor activity of Antiquorin (Tiliacorinine) and Gemcitabine in mouse xenograft models of
human cholangiocarcinoma. It is important to note that the data are derived from separate
studies employing different CCA cell lines and dosing regimens, which should be considered
when interpreting the comparative efficacy.
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Parameter

Antiquorin (Tiliacorinine)

Gemcitabine

Cell Line

KKU-M213 (Human

Cholangiocarcinoma)

Choi-CK (Human Intrahepatic

Cholangiocarcinoma)

Animal Model

Nude Mice

Nude Mice (BALB/c-nude)

Drug Administration

Intraperitoneal injection

Intraperitoneal injection

Dosage Regimen

Not specified in detail

10 mg/kg and 25 mg/kg, twice

a week

Treatment Duration

9 days

22 days

Tumor Volume Reduction

Significantly lower than control

group on day 3 of treatment.[1]

Not explicitly reported as

volume reduction over time.

Tumor Weight Reduction

On day 9, mean tumor weight
was 0.07+0.02 g (treated) vs.
0.13£0.04 g (control).[1]

Dose-dependent inhibition:
55.4% at 10 mg/kg and 80.7%
at 25 mg/kg.[2]

Survival Data

Not reported in the study.

Not reported in the study.

Experimental Protocols
Antiquorin (Tiliacorinine) In Vivo Study

A study investigated the antitumor activity of Antiquorin (Tiliacorinine) in a xenograft model
using the human cholangiocarcinoma cell line KKU-M213.[1]

e Cell Line and Culture: The KKU-M213 human cholangiocarcinoma cell line was used. Cells
were cultured at 37°C with 5% CO2 in Ham's F-12 medium supplemented with 10% Fetal
Bovine Serum (FBS) and 1% antibiotics-antimycotics solution.[1]

» Animal Model: Nude mice were used for the xenograft model.[1]

e Tumor Implantation: KKU-M213 cells were subcutaneously injected into both flanks of the
mice to induce tumor formation.[1]

e Drug Administration: Three days after cell injection, mice were treated with intraperitoneal
injections of either Antiquorin (Tiliacorinine) or a DMSO control once daily for three
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consecutive days.[1]

» Efficacy Evaluation: Tumor volume was measured on day 3 of treatment. All mice were

sacrificed on day 9, and the final tumor weights were recorded.[1]

Gemcitabine In Vivo Study

The antitumor efficacy of Gemcitabine was evaluated in a xenograft model using the Choi-CK

human intrahepatic cholangiocarcinoma cell line.[2]

Cell Line and Culture: The Choi-CK human intrahepatic cholangiocarcinoma cell line was
utilized.

Animal Model: BALB/c-nude mice (6 weeks old) were used for the study.[2]
Tumor Implantation: Choi-CK cells were subcutaneously injected into the mice.

Drug Administration: Gemcitabine was administered via intraperitoneal injection at doses of
10 mg/kg or 25 mg/kg twice a week. A saline solution was used as a control.[2]

Efficacy Evaluation: At 22 days post-injection, the tumors were excised and weighed. The
tumor growth inhibition rate was calculated as a percentage relative to the control group.[2]

Mechanism of Action of Antiquorin (Tiliacorinine)

Antiquorin (Tiliacorinine) exerts its antitumor effects primarily through the induction of

apoptosis in cholangiocarcinoma cells. This process is mediated by the modulation of key

signaling pathways.[3][4]

e Inhibition of Pro-Survival Signaling: Antiquorin has been shown to decrease the levels of

phosphorylated Akt (pAkt) and phosphorylated STAT3 (pSTAT3), which are crucial
components of signaling pathways that promote cell survival and proliferation.[4]

Induction of Apoptosis: By inhibiting these pro-survival signals, Antiquorin leads to the
activation of the apoptotic cascade. This is evidenced by the increased expression of pro-
apoptotic proteins such as Caspase-3 and Caspase-9.[4] The induction of apoptosis is a key
mechanism for its anticancer activity.[3]
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Visualizing the Experimental Workflow and
Signaling Pathway

Experimental Workflow for In Vivo Antitumor
Assessment
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Caption: Workflow of in vivo xenograft studies.
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Caption: Antiquorin's mechanism of action in CCA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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